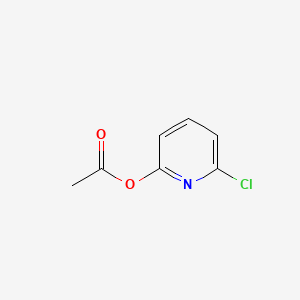

6-Chloropyridin-2-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

138376-65-5 |

|---|---|

Molecular Formula |

C7H6ClNO2 |

Molecular Weight |

171.58 |

IUPAC Name |

(6-chloropyridin-2-yl) acetate |

InChI |

InChI=1S/C7H6ClNO2/c1-5(10)11-7-4-2-3-6(8)9-7/h2-4H,1H3 |

InChI Key |

TUWQOKBFKQVAEV-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=NC(=CC=C1)Cl |

Synonyms |

6-CHLOROPYRIDIN-2-YL ACETATE |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Chloropyridin 2 Yl Acetate

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to 6-Chloropyridin-2-yl acetate (B1210297), typically involving the reaction of a suitable hydroxyl-containing pyridine (B92270) with an acetylating agent.

From 6-Chloropyridin-2-ol (B99635) and Acetic Acid Derivatives

The primary and most direct route for the synthesis of 6-Chloropyridin-2-yl acetate is the esterification of 6-Chloropyridin-2-ol with a suitable acetic acid derivative. This reaction can be effectively carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The lone pair of electrons on the oxygen atom of the hydroxyl group of 6-Chloropyridin-2-ol attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the ester bond after the elimination of a leaving group (acetate or chloride, respectively).

The use of a base is often employed to facilitate the reaction by deprotonating the hydroxyl group, thereby increasing its nucleophilicity. Common bases for this purpose include pyridine or triethylamine (B128534).

Optimization of Esterification Conditions

The efficiency and selectivity of the esterification process are highly dependent on the reaction conditions. A systematic optimization of these parameters is crucial for maximizing the yield and purity of this compound.

The choice of catalyst can significantly influence the rate of esterification. While the reaction can proceed without a catalyst, particularly with highly reactive acylating agents like acetyl chloride, the use of a catalyst is often beneficial.

Basic Catalysts: As mentioned, bases like pyridine and triethylamine can act as catalysts by activating the alcohol. 4-Dimethylaminopyridine (DMAP) is a particularly effective acylation catalyst, often used in conjunction with acetic anhydride.

Acidic Catalysts: Strong acids such as sulfuric acid or p-toluenesulfonic acid can be used to catalyze the esterification, particularly when using acetic acid as the acylating agent. These catalysts function by protonating the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic.

Transition Metal Catalysts: While less common for simple acetylations, transition metal complexes have been investigated for a range of esterification reactions. Their applicability would depend on the specific substrates and desired reaction conditions.

A hypothetical screening of catalysts for the acetylation of 6-Chloropyridin-2-ol might yield results as depicted in the following table:

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |

| None | Acetyl Chloride | Dichloromethane (B109758) | 25 | Moderate |

| Triethylamine | Acetyl Chloride | Dichloromethane | 25 | High |

| DMAP | Acetic Anhydride | Dichloromethane | 25 | Very High |

| Sulfuric Acid | Acetic Acid | Toluene | 110 (reflux) | Low to Moderate |

This table is illustrative and based on general principles of esterification.

The solvent plays a critical role in the esterification reaction, influencing reactant solubility, reaction rate, and equilibrium position. Aprotic solvents are generally preferred for reactions involving acyl chlorides and anhydrides to avoid hydrolysis of the acylating agent.

Commonly used solvents include:

Dichloromethane (DCM)

Chloroform

Tetrahydrofuran (B95107) (THF)

Toluene

The choice of solvent can impact the reaction outcome, and a screening process is often necessary to identify the optimal medium.

| Solvent | Dielectric Constant | Polarity | Expected Effect on Esterification |

| Dichloromethane | 9.1 | Polar Aprotic | Good solubility for reactants, facilitates reaction. |

| Toluene | 2.4 | Nonpolar | May require higher temperatures to achieve good conversion. |

| Acetonitrile | 37.5 | Polar Aprotic | Good solvent, but may require careful drying. |

| Tetrahydrofuran | 7.6 | Polar Aprotic | Common choice, good balance of properties. |

This table provides a general overview of solvent properties and their potential impact.

The reaction temperature is a critical parameter to control. While higher temperatures generally increase the reaction rate, they can also lead to the formation of side products and decomposition of reactants or products. For many acylation reactions with reactive agents like acetyl chloride or acetic anhydride, room temperature is often sufficient. Reactions with less reactive agents like acetic acid may require elevated temperatures and removal of water to drive the reaction to completion.

Pressure is typically not a significant factor in these types of liquid-phase reactions unless a volatile reactant or product is involved and the reaction is carried out in a sealed system.

Synthesis from Precursor Compounds

Conversion from (6-Chloropyridin-2-yl)acetonitrile

A plausible, though not explicitly detailed in the provided results, synthetic route to this compound can be inferred starting from (6-Chloropyridin-2-yl)acetonitrile. This transformation would likely proceed through a two-step sequence involving hydrolysis followed by esterification.

Hydrolysis and Subsequent Esterification Pathways

The initial step would involve the hydrolysis of the nitrile group in (6-Chloropyridin-2-yl)acetonitrile. This reaction, typically carried out under acidic or basic conditions, would convert the nitrile into a carboxylic acid, yielding (6-chloropyridin-2-yl)acetic acid.

Following the hydrolysis, the resulting carboxylic acid would undergo esterification to produce the target compound. A common method for this transformation is the Fischer esterification, where the carboxylic acid is reacted with acetic acid in the presence of a strong acid catalyst. Alternatively, the intermediate alcohol, 6-chloropyridin-2-yl)methanol, could be acetylated using an acetylating agent like acetyl chloride or acetic anhydride to form the final acetate ester.

Routes Involving 2-Chloro-6-methylpyridine (B94459) Derivatives

A significant pathway for synthesizing this compound and its analogs involves the use of 2-chloro-6-methylpyridine as a starting material. ambeed.com This approach hinges on the chemical modification of the methyl group.

One documented synthesis of a related compound, methyl 2-(6-chloropyridin-2-yl)acetate, starts with 2-chloro-6-methylpyridine. vulcanchem.com While the specific reagents for this transformation are not detailed in the search results, it logically involves the functionalization of the methyl group, likely through oxidation to a carboxylic acid, followed by esterification. This highlights the utility of 2-chloro-6-methylpyridine as a versatile precursor for various 2-substituted-6-chloropyridine derivatives.

Synthesis via Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the synthesis of pyridine derivatives. vaia.comstackexchange.comvaia.com The reactivity of chloropyridines towards nucleophiles is influenced by the position of the chlorine atom relative to the ring nitrogen. vaia.comvaia.com In the case of 2-chloropyridines, the nitrogen atom can stabilize the intermediate formed during nucleophilic attack, enhancing reactivity at this position. vaia.com

A primary method for synthesizing this compound is through the acetylation of 6-chloropyridin-2-ol. chemicalbook.comnist.govsincerechemical.com In this reaction, the hydroxyl group of 6-chloropyridin-2-ol acts as a nucleophile, attacking an acetylating agent such as acetyl chloride or acetic anhydride. This results in the formation of the acetate ester. The starting material, 6-chloropyridin-2-ol, can be prepared from 2,6-dichloropyridine (B45657) via a selective hydrolysis.

Advanced Synthetic Strategies

Modern synthetic chemistry offers sophisticated methods for the controlled synthesis of complex molecules, including functionalized pyridines.

Chemo- and Regioselective Synthesis

The development of chemo- and regioselective reactions is crucial for efficiently synthesizing highly functionalized pyridine rings. doi.orgcapes.gov.bracs.org These methods allow for the precise introduction of substituents at specific positions, avoiding the formation of unwanted isomers. For instance, multicomponent reactions have been developed for the one-pot synthesis of functionalized cyanopyridines in a chemo- and regioselective manner. doi.org Furthermore, rhodium-catalyzed C-H amidation of pyridines has been shown to proceed with high regioselectivity, offering a pathway to valuable, functionalized pyridine scaffolds. whiterose.ac.uk The functionalization of pyridine N-oxides also provides a route to C2-functionalized pyridines with high regioselectivity. researchgate.net

Asymmetric Synthesis and Enantioselective Approaches

While this compound itself is not chiral, asymmetric and enantioselective synthetic methods are relevant when chiral centers are present in related structures or intermediates. For example, the synthesis of optically active N-(2-pyridyloxiran-2-ylmethyl)benzenesulfonamide derivatives has been reported, starting from prochiral substrates. tandfonline.com One key intermediate in this synthesis is (S)-2-(6-Chloropyridin-2-yl)-2,3-epoxypropanol, which is prepared using an asymmetric epoxidation reaction. tandfonline.com This demonstrates the application of enantioselective strategies in the synthesis of complex, chiral molecules containing a 6-chloropyridin-2-yl moiety.

Data Tables

Table 1: Physical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | Not explicitly found | C7H6ClNO2 | 171.58 | Not available | Not available |

| (6-Chloropyridin-2-yl)acetonitrile | 75279-60-6 | C7H5ClN2 | 152.58 | Not available | Not available |

| 2-Chloro-6-methylpyridine | 18368-63-3 | C6H6ClN | 127.57 | Not available | Not available |

Multi-component Reactions Incorporating this compound Moieties

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules from three or more starting materials in a single step, aligning with the principles of atom economy and procedural simplicity. bohrium.com While specific MCRs incorporating the this compound moiety are not extensively documented, the reactivity of the parent pyridine structure is well-established in various MCRs. For instance, the Ugi and Passerini reactions, which are prominent examples of MCRs, can be adapted for pyridine derivatives to generate diverse molecular scaffolds. mdpi.comrsc.org

The synthesis of pyridine derivatives through MCRs is an active area of research, with various catalytic systems and reaction conditions being explored to improve yields and product diversity. bohrium.com These reactions often involve the condensation of aldehydes, amines, and other reactive species to construct the pyridine ring or to functionalize a pre-existing pyridine core. bohrium.comacs.org The development of MCRs for this compound would be a significant advancement, enabling the rapid generation of novel derivatives with potential applications in various fields.

Photochemical Synthesis Routes

Photochemical reactions utilize light to initiate chemical transformations, often enabling unique reactivity patterns that are not accessible through traditional thermal methods. The synthesis of chlorinated pyridines can be achieved through UV-light-induced reactions. For example, the photochlorination of pyridine can yield 2-chloropyridine (B119429) with high efficiency. This approach could potentially be adapted for the synthesis of this compound.

Furthermore, pyridine N-oxides are known to participate in photoinduced single-electron transfer processes, which can be harnessed for C-H functionalization. chemrxiv.org This strategy could offer a novel route to introduce the acetate group or other functionalities onto a pre-chlorinated pyridine ring under mild, light-induced conditions. The development of such photochemical methods would provide a valuable tool for the synthesis of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. For pyridine derivatives, this includes the use of eco-friendly solvents, development of efficient catalytic systems, and optimization of reaction conditions to improve atom economy. nih.govresearchgate.netrsc.org

Atom Economy and Process Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. sci-hub.se High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing waste. rsc.org For the synthesis of this compound, this would involve choosing synthetic routes that avoid the use of stoichiometric reagents and protecting groups, which contribute to low atom economy.

Process efficiency can be further enhanced by optimizing reaction conditions to maximize yield and minimize reaction times. nih.gov This can be achieved through the use of efficient catalysts, microwave irradiation, or other advanced synthetic techniques. nih.gov The development of a scalable and efficient process for this compound is essential for its industrial production. sci-hub.se

Use of Eco-Friendly Solvents (e.g., Water, Ionic Liquids)

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. tandfonline.com Green alternatives, such as water and ionic liquids, are increasingly being explored for the synthesis of pyridine derivatives. bohrium.comrsc.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the solubility of organic compounds in water can be a limitation, the use of co-solvents or phase-transfer catalysts can often overcome this issue. rsc.org Ionic liquids, which are salts with low melting points, offer a unique reaction environment and can be recycled, reducing waste. acs.orgtandfonline.com The synthesis of pyridine derivatives has been successfully demonstrated in both water and ionic liquids, highlighting the potential for developing greener routes to this compound. acs.orgtandfonline.comrsc.org

Catalytic Systems for Sustainable Production

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. bohrium.com For the synthesis of pyridine derivatives, a wide range of catalytic systems have been developed, including those based on transition metals like palladium, copper, and nickel. mdpi.comnih.gov These catalysts can facilitate various transformations, such as cross-coupling reactions, to introduce functional groups onto the pyridine ring. nih.gov

In recent years, there has been a growing interest in developing catalysts based on more abundant and less toxic metals, as well as metal-free catalytic systems. bohrium.comrsc.org The use of recyclable catalysts is also a key aspect of sustainable production, as it reduces waste and lowers costs. ijcce.ac.ir The development of efficient and recyclable catalytic systems for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

Mechanochemical Synthesis Applications

Mechanochemistry utilizes mechanical energy, such as ball milling, to induce chemical reactions, often in the absence of a solvent. mdpi.comrroij.com This solvent-free approach offers significant environmental benefits by eliminating the use of hazardous organic solvents. rsc.orgrroij.com Mechanochemical methods have been successfully applied to the synthesis of various heterocyclic compounds, including pyridine derivatives. mdpi.comrroij.comresearchgate.net

The synthesis of imidazo[1,2-a]pyridines, for example, has been achieved with high yields and short reaction times using ball milling. rsc.orgresearchgate.net This demonstrates the potential of mechanochemistry for the efficient and environmentally friendly synthesis of complex heterocyclic systems. The application of mechanochemical techniques to the synthesis of this compound could provide a greener and more efficient alternative to traditional solution-phase methods.

Reactivity and Mechanistic Investigations of 6 Chloropyridin 2 Yl Acetate

Reactions at the Ester Moiety

The ester functional group is a key site for various chemical transformations, including hydrolysis, transesterification, reduction, and acylation.

Hydrolysis Mechanisms and Kinetics

The ester group in 6-Chloropyridin-2-yl acetate (B1210297) can be hydrolyzed to yield 6-chloropyridin-2-ol (B99635) and acetic acid. This reaction typically proceeds under either acidic or alkaline conditions.

Under alkaline conditions, the hydrolysis follows a saponification mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This process forms a tetrahedral intermediate, which then collapses to form a carboxylic acid salt and the alcohol. Traditional methods for ester hydrolysis utilize aqueous solutions of strong bases like lithium hydroxide, sodium hydroxide, or potassium hydroxide, often in a water-miscible solvent such as methanol, ethanol, or tetrahydrofuran (B95107).

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol yield the carboxylic acid.

Transesterification Reactions

Transesterification is a process where the acetyl group of 6-Chloropyridin-2-yl acetate is transferred to another alcohol, resulting in a new ester and 6-chloropyridin-2-ol. This reaction can be catalyzed by acids or bases, or by enzymes.

Enzymatic transesterification offers a mild and selective method for this transformation. Lipases, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia (BCL), and engineered acyltransferases from Mycobacterium smegmatis (MsAcT) are effective biocatalysts. mdpi.com These reactions are often carried out using an irreversible acyl donor like vinyl acetate to drive the equilibrium towards the product. mdpi.com While lipases may offer higher enantioselectivity, acyltransferase variants can provide significantly better reaction rates. mdpi.com

Chemical methods for transesterification, such as reacting the parent compound with an excess of an alcohol in the presence of an acid catalyst like sulfuric acid, are also common. Another approach involves dissolving a long-chain alcohol in an alkyl acetate (such as ethyl or methyl acetate) and passing the solution through a column containing a solid base like sodium hydroxide. nih.gov

Table 1: Biocatalytic Transesterification of Racemic Alcohols mdpi.com

| Biocatalyst | Acyl Donor | Substrate | Key Observation |

|---|---|---|---|

| Lipase (e.g., CAL-B) | Vinyl Acetate | Racemic Alcohols | Yields enantiomerically enriched (S)-alcohols and (R)-acetates with high optical purity (>99% ee). |

| Acyltransferase (e.g., MsAcT variants) | Vinyl Acetate | Racemic Alcohols | Significantly faster reaction rates compared to lipases, though sometimes with lower enantioselectivity. |

Reduction Pathways to Alcohol Derivatives

The ester moiety of this compound can be reduced to the corresponding primary alcohol, (6-chloropyridin-2-yl)methanol. This transformation is typically achieved using strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comic.ac.uk The reaction is usually conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates an alkoxide leaving group. A second hydride transfer to the resulting aldehyde intermediate yields the primary alcohol upon acidic workup. Other reducing agents, like sodium borohydride, can also be used, sometimes in combination with other reagents to increase reactivity.

Acylation and Related Derivatization

Acylation reactions involve the introduction of an acyl group onto a molecule. While this compound is itself an acylated product, related compounds within the chloropyridine family readily undergo further acylation. For instance, the nitrogen on the pyridine (B92270) ring or other functional groups can be acylated. Palladium-catalyzed ortho-acylation of 2-aryl pyridines with acyl chlorides represents a modern approach to introduce acyl groups onto the pyridine ring system. rsc.orgacs.org

In related systems, such as 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, N-acylation is achieved by reacting it with various acyl chlorides. google.com These reactions can be optimized by adjusting solvents, reaction times, and the type of base used.

Table 2: N-Acylation of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with Benzoyl Chloride

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | None | 25 | 24 | Trace |

| Toluene | None | 80 | 8 | 58 |

| Toluene | None | 110 | 3 | 91 |

| Toluene | Pyridine | 110 | 1 | 92 |

| Toluene | Triethylamine (B128534) | 110 | 1 | 95 |

Reactions Involving the Chloropyridine Ring

The electron-withdrawing nature of the nitrogen atom and the chloro-substituent makes the pyridine ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom on the pyridine ring of this compound can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this reaction by stabilizing the negatively charged intermediate, which is not possible in simple aryl halides. youtube.com

The SNAr mechanism is a two-step process. youtube.com First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In this step, the aromaticity of the pyridine ring is temporarily disrupted. youtube.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. youtube.com

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. pearson.com For example, reactions with secondary amines like piperidine, pyrrolidine, and morpholine (B109124) proceed smoothly to afford the corresponding substituted products in good yields.

Table 3: Nucleophilic Substitution of 1-(2-haloacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with Secondary Amines

| Nucleophile (Secondary Amine) | Base | Time (h) | Yield (%) |

|---|---|---|---|

| Piperidine | NaHCO₃ | 3 | 78 |

| Pyrrolidine | NaHCO₃ | 1 | 61 |

| Morpholine | NaHCO₃ | 1 | 72 |

| N-Methylpiperazine | NaHCO₃ | 1 | 71 |

Cross-Coupling Reactions

This compound and its derivatives are valuable substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemscene.comsigmaaldrich.com

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating C-C bonds. news-medical.net This reaction is known for its mild conditions and tolerance of various functional groups. news-medical.netrsc.org The general mechanism involves an oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. news-medical.netmdpi.comacs.org

| Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, PdCl₂(dppf) | Biaryl compounds |

| Heck | Alkenes | Pd(OAc)₂, P(o-tolyl)₃ | Substituted alkenes |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Aryl alkynes |

This table provides a general overview of common cross-coupling reactions applicable to chloropyridine derivatives.

The success of cross-coupling reactions heavily relies on the design of the catalyst and the choice of ligands. acs.orgnih.gov For challenging substrates like chloro-substituted pyridines, the use of electron-rich and bulky phosphine (B1218219) ligands is often necessary to facilitate the oxidative addition step, which is typically the rate-limiting step. nih.gov Ligands such as SPhos and XPhos, developed by the Buchwald group, have shown high efficacy in the coupling of aryl chlorides. sigmaaldrich.com The steric bulk of these ligands promotes the formation of monoligated Pd(0) species, which are highly active catalytic intermediates. acs.orgnih.gov The choice of ligand can also influence the chemoselectivity of the reaction when multiple reactive sites are present. For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, the use of SIPr [1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene] favors coupling at the chloride position, while SIMes [1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene] directs the reaction to the triflate group. nih.gov

The catalytic cycle of palladium-catalyzed cross-coupling reactions is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. news-medical.netmdpi.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This step involves the cleavage of the C-Cl bond and is often the slowest step in the cycle, particularly for less reactive aryl chlorides. mdpi.comacs.org

Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation, where the organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. news-medical.netresearchgate.net This step often requires the presence of a base to activate the organometallic reagent. news-medical.net

Reductive Elimination: Finally, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.orgnih.gov

Computational and experimental studies have provided deeper insights, suggesting that monoligated palladium species are the most active in the catalytic cycle. acs.orgnih.gov

Electrophilic Aromatic Substitution (if observed in specific derivatives)

While the pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution, the presence of strong activating groups can facilitate such reactions. masterorganicchemistry.com For derivatives of this compound, electrophilic attack is not a common reaction pathway due to the deactivating effects of both the pyridine nitrogen and the chlorine atom. However, if the acetate group were hydrolyzed to a hydroxyl group, this could provide some activation. Electrophilic substitution, if it were to occur, would likely be directed to the positions meta to the deactivating groups. Reactions such as nitration or halogenation would require harsh conditions and are generally not observed. masterorganicchemistry.combeilstein-journals.org

Reactions at the Methylene (B1212753) Bridge (α-position to carbonyl)

Deprotonation and Anion Chemistry

The deprotonation of pyridinyl acetates and related structures is a key step in forming nucleophilic anions for subsequent reactions. The position of deprotonation is dictated by the most acidic proton, which is influenced by the electronic effects of the pyridine ring and its substituents.

For pyridine derivatives, protons on carbons adjacent to the nitrogen or on α-carbons of attached side chains are typically the most acidic. In a study on the deprotonation of ethyl 2-(6-methyl-2-oxopyridin-1(2H)-yl)acetate, a related pyridone structure, treatment with a strong base resulted in deprotonation at both the methylene group of the acetate moiety (α-carbon) and the methyl group on the ring. This indicates competitive acidity between these positions.

In the case of this compound, the most probable sites for deprotonation are the methylene protons of the acetate group (the α-carbon). The resulting anion is stabilized by resonance with the adjacent carbonyl group. The electron-withdrawing pyridine ring further enhances the acidity of these α-protons. Research on 2-(halophenyl)pyridines has shown that a 2-pyridyl group can direct metalation (deprotonation) on an adjacent ring, acidifying the neighboring protons through inductive effects and potential chelation with the deprotonating agent. beilstein-journals.org This directing effect underscores the influence the pyridine ring in this compound has on the acidity of the α-carbon protons. Pyridine-based receptors have been shown to undergo deprotonation in the presence of anions like fluoride (B91410) and acetate, further demonstrating the acidic nature of protons influenced by a pyridine ring. beilstein-journals.org

The reaction of [2-(pyridin-2-yl)phenyl]mercury(II) acetate with 2-thiouracil (B1096) leads to deprotonation of the thiouracil, showcasing the reactivity of the acetate as a base in certain contexts and the broader chemistry of pyridine-containing compounds in proton transfer reactions. rsc.orgrsc.org

Alkylation and Acylation at the α-carbon

Once deprotonated, the anion of this compound can act as a nucleophile, attacking various electrophiles in alkylation and acylation reactions at the α-carbon. This is a fundamental method for forming new carbon-carbon bonds. libretexts.org

Alkylation: The α-alkylation of enolates is a standard SN2 reaction where the enolate attacks an alkyl halide. libretexts.org For successful alkylation, strong bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation and prevent side reactions. libretexts.org The choice of alkylating agent is typically limited to reactive primary halides to avoid competing elimination reactions. libretexts.org

In a closely related example, the anion of methyl 2-(6-chloropyridin-3-yl)acetate (an isomer of the title compound's corresponding methyl ester) was generated using lithium hexamethyldisilazide (LHMDS) and subsequently alkylated. acs.org This demonstrates the viability of forming an anion at the α-carbon of a chloropyridinyl acetate and using it for C-C bond formation. Photocatalytic methods have also been developed for the α-alkylation of carbamates with vinyl azaarenes like 2-vinylpyridine, highlighting modern approaches to functionalizing positions alpha to nitrogen-containing heterocycles. arkat-usa.orgresearchgate.net

Acylation: Acylation at the α-carbon introduces a second carbonyl group, leading to the formation of β-dicarbonyl compounds. This is typically achieved by reacting the enolate with an acyl halide or anhydride (B1165640). core.ac.uk These resulting β-dicarbonyl compounds are versatile intermediates for further synthetic transformations.

For instance, the acylation of 2-aryloxypyridines has been achieved using ethyl chlorooxoacetate in a platinum-catalyzed reaction, introducing an α-keto ester group onto the aryl ring. nih.gov While this is not a direct acylation of the acetate's α-carbon, it illustrates the introduction of similar functional groups onto pyridine-containing scaffolds. The development of chemoselective acylating reagents, such as carbonylazole derivatives, has expanded the scope of acylation reactions for complex molecules, which could potentially be applied to substrates like this compound. escholarship.org

Cyclization Reactions

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic ring systems through cyclization reactions. These reactions often involve the initial formation of a side chain, followed by an intramolecular reaction to close the ring.

A notable example involves the double nucleophilic replacement reaction of methyl 2-(6-chloropyridin-3-yl)acetate with 1,4-dibromobutane. acs.org After deprotonation with LHMDS, the resulting anion attacks one end of the dibromobutane. A second deprotonation and subsequent intramolecular alkylation forms a cyclopentane (B165970) ring fused to the pyridine at the α-carbon, yielding methyl 1-(6-chloropyridin-3-yl)cyclopentane-1-carboxylate. acs.org This demonstrates a clear pathway where the α-carbon anion of a chloropyridinyl acetate acts as the key nucleophile in a cyclization process.

Derivatives of chloropyridines are also used in the synthesis of fused heterocyclic systems. For example, 2-aminopyridines react with α-bromoketones to form imidazo[1,2-a]pyridines through a tandem cyclization/bromination process. rsc.org Similarly, N-pyridyl ureas undergo cyclocondensation with anthranilic esters to produce quinazoline-2,4-diones, showcasing the versatility of pyridine derivatives in building complex scaffolds without the need for metal catalysts. nih.gov The synthesis of [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid derivatives can lead to the formation of 1,3,4-oxadiazoles, which have applications in agricultural chemistry. smolecule.com

Complex Reaction Systems and Cascade Reactions

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, represent an efficient strategy in organic synthesis. This compound and related structures can participate in such complex transformations.

Tandem Reactions Incorporating this compound

While direct examples involving this compound are not prominent, related 6-chloropyridine derivatives are key components in various tandem reactions. For instance, a tandem dearomatization/enantioselective allylic alkylation of pyridines has been developed. nih.gov In this sequence, an iridium catalyst first hydrosilylates the pyridine, which is then subjected to a palladium-catalyzed allylic alkylation. nih.gov 3-Chloropyridine (B48278) was a successful substrate in this transformation. nih.gov

Another example is the synthesis of stereocontrolled (Z)-3-methyleneisoindolin-1-ones from 2-bromoarylnitriles, which involves a tandem Blaise reaction followed by a palladium-catalyzed intramolecular aminocarbonylation. researchgate.net Furthermore, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from the same starting materials (α-bromoketones and 2-aminopyridine) can be achieved by simply changing the reaction conditions, demonstrating a chemodivergent tandem approach. rsc.org Copper-catalyzed tandem reactions have also been employed to generate complex heterocyclic systems like benzo[d]imidazo[5,1-b]thiazoles. mdpi.com

The following table summarizes tandem reactions involving related chloropyridine structures:

| Starting Material Class | Reaction Type | Product Class | Ref |

| 3-Chloropyridine | Ir-catalyzed hydrosilylation / Pd-catalyzed allylic alkylation | Chiral substituted piperidines | nih.gov |

| 2-Aminopyridine | Tandem cyclization / bromination with α-bromoketones | 3-Bromoimidazo[1,2-a]pyridines | rsc.org |

| 2-Chloropyridine (B119429) | SNAr / Ligand-coupling | Bis-azine biaryls | mdpi.com |

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. An o-pyridyl ester, specifically an anthracenyl isoxazole (B147169) ester with a pyridin-2-yl group, was observed to undergo a rearrangement to form a complex bicyclic acetal (B89532) upon recrystallization at room temperature. researchgate.net This indicates that pyridin-2-yl esters can be susceptible to molecular rearrangements under certain conditions.

The Baeyer–Villiger rearrangement, which converts a ketone to an ester, and the related Dakin reaction are classic examples of rearrangements. wiley-vch.de While not directly involving the starting acetate, these reactions are fundamental in modifying carbonyl-containing compounds. A more relevant analogue is the Reformatsky-Claisen rearrangement, which converts α-haloesters into γ,δ-unsaturated carboxylic acids. mdpi.com The addition of pyridine has been shown to promote this rearrangement for certain substrates. mdpi.com

Derivatization and Synthetic Utility of 6 Chloropyridin 2 Yl Acetate

Synthesis of Substituted Pyridines and Bipyridines

The synthesis of substituted pyridines and bipyridines often involves cross-coupling reactions, such as Suzuki or Stille couplings, which typically utilize halopyridines as substrates. While 2-chloropyridines are common starting materials, the presence of an acetate (B1210297) group at the 2-position, as in 6-Chloropyridin-2-yl acetate, introduces a functionality that is susceptible to hydrolysis. This can complicate standard reaction conditions. The literature on bipyridine synthesis from 2-chloropyridines generally involves precursors other than the specified acetate. For instance, palladium-catalyzed cross-coupling reactions of 2-pyridylboronic acids or their esters with halopyridines are prevalent methods for constructing bipyridine frameworks.

Formation of Fused Heterocyclic Systems

Detailed investigation into the synthesis of the specified fused heterocyclic systems reveals no established synthetic protocols starting from this compound.

Pyrazolopyridines

The synthesis of pyrazolopyridines, such as the pyrazolo[1,5-a]pyridine (B1195680) core, typically involves the cyclization of precursors like substituted aminopyridines with 1,3-dicarbonyl compounds or their equivalents. There are no documented instances of these syntheses proceeding from a this compound starting material.

Triazolothiadiazines and Triazolothiadiazoles

The construction of triazolothiadiazine and triazolothiadiazole ring systems is a well-documented area of heterocyclic chemistry. The most common synthetic pathway involves the reaction of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with an α-haloketone (for thiadiazines) or an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (for thiadiazoles). Research in this area, particularly involving chloropyridine moieties, consistently utilizes derivatives of 6-chloropyridin-3-yl acetic acid to form the necessary triazole precursor. There is no evidence to support the use of this compound in a similar capacity.

Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are typically synthesized starting from a substituted thiophene (B33073) precursor, often a 2-aminothiophene-3-carboxylate or carbonitrile, which then undergoes cyclization with a suitable one-carbon synthon to form the pyrimidine (B1678525) ring. The Gewald reaction is a common method for preparing the initial thiophene ring. No synthetic routes have been reported that employ this compound to build this scaffold.

Other Heterocyclic Annulations

A broad search for other heterocyclic annulation reactions involving this compound has also failed to yield specific, documented examples. The reactivity of the compound is dictated by the chloro and acetate substituents on the pyridine (B92270) ring, but its application as a versatile building block for complex fused heterocycles, as suggested by the outline, is not supported by current scientific publications.

Analytical Methodologies in Research on 6 Chloropyridin 2 Yl Acetate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 6-Chloropyridin-2-yl acetate (B1210297) and related compounds. By analyzing the interaction of these molecules with electromagnetic radiation, researchers can deduce detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, providing detailed information about the structure and chemical environment of atoms.

¹H NMR: In the ¹H NMR spectrum of a derivative, methyl 2-(6-chloropyridin-2-yl)acetate, the protons of the pyridine (B92270) ring typically appear as multiplets in the aromatic region. wiley-vch.deamazonaws.com For instance, in a study, the ¹H NMR spectrum (400 MHz, D₂O) of the potassium salt of 2-(6-chloropyridin-2-yl)acetic acid showed signals at δ 7.22 (d, J = 7.6 Hz, 1H), 7.27 (d, J = 8.0 Hz, 1H), and 7.70 (t, J = 7.6 Hz, 1H), corresponding to the pyridine protons. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group appeared as a singlet at δ 3.60. amazonaws.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the potassium salt of 2-(6-chloropyridin-2-yl)acetic acid, the ¹³C NMR spectrum (100MHz, D₂O) displayed signals for the pyridine carbons at δ 122.4, 123.2, and 140.7, and the carbon attached to the chlorine at δ 149.7. The carbonyl carbon of the acetate group was observed at δ 178.3, while the methylene carbon appeared at δ 45.8. amazonaws.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the spectra. researchgate.net For example, HMBC (Heteronuclear Multiple Bond Correlation) experiments can confirm the connectivity between the pyridine ring and the acetate side chain. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a 6-Chloropyridin-2-yl Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine H3 | 7.22 (d) | 122.4 |

| Pyridine H4 | 7.70 (t) | 140.7 |

| Pyridine H5 | 7.27 (d) | 123.2 |

| Pyridine C2 | - | 157.7 |

| Pyridine C6 | - | 149.7 |

| Methylene (-CH₂-) | 3.60 (s) | 45.8 |

| Carbonyl (C=O) | - | 178.3 |

Data for the potassium salt of 2-(6-chloropyridin-2-yl)acetic acid in D₂O. amazonaws.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS and HRMS: In the analysis of 6-chloropyridin-2-yl acetate and its derivatives, mass spectrometry confirms the molecular weight of the synthesized compounds. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. wiley-vch.detandfonline.com For example, the HRMS (EI) of methyl 7-chloro Current time information in Bangalore, IN.rsc.orgsmolecule.comtriazolo[1,5-a]pyridine-3-carboxylate, a derivative of methyl (6-chloropyridin-2-yl)acetate, showed a measured m/z of 211.0154, which is in close agreement with the calculated value of 211.01485 for the molecular formula C₈H₆ClN₃O₂. wiley-vch.de

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the purification of target compounds. bldpharm.comavantorsciences.com In synthetic procedures, LC-MS can be used to monitor the progress of a reaction and to identify the formation of byproducts. doi.org

Table 2: High-Resolution Mass Spectrometry Data for a Derivative of this compound

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| Methyl 7-chloro Current time information in Bangalore, IN.rsc.orgsmolecule.comtriazolo[1,5-a]pyridine-3-carboxylate | C₈H₆ClN₃O₂ | 211.01485 | 211.0154 |

Data from a study on the synthesis of pyrido[1,2-a]indoles. wiley-vch.de

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, characteristic absorption bands would be expected for the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, and vibrations associated with the pyridine ring would also be present. For a related compound, methyl 7-chloro Current time information in Bangalore, IN.rsc.orgsmolecule.comtriazolo[1,5-a]pyridine-3-carboxylate, the IR spectrum (KBr) showed a strong absorption at 1704 cm⁻¹ corresponding to the ester carbonyl group. wiley-vch.de

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretching | 1735-1750 |

| C-O (ester) | Stretching | 1000-1300 |

| C-Cl | Stretching | 600-800 |

| Aromatic C=C | Stretching | ~1600 |

| Aromatic C-H | Stretching | >3000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit absorption maxima in the UV region due to π→π* transitions within the pyridine ring. The position and intensity of these absorptions can be influenced by the substituents on the ring. For a related diruthenium complex with 3-chloropyridine (B48278) ligands, UV-Vis spectroscopy was used to characterize the electronic properties of the compound. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is often coupled with a mass spectrometer (GC-MS) for identification of the separated components. GC can be used to assess the purity of this compound and its volatile derivatives. For instance, in the synthesis of related compounds, GC-MS was used to analyze the product mixture and confirm the identity of the desired product. rsc.org

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. novapublishers.com Its high resolution and sensitivity make it invaluable for assessing the purity of synthesized compounds and for isolating specific products from complex reaction mixtures. semanticscholar.org When coupled with Mass Spectrometry (LC-MS), it provides an even more powerful tool for analysis, offering molecular weight information that is critical for structural elucidation. mdpi.comresearchgate.net

In the synthesis of various derivatives, preparative HPLC is often employed as a final purification step to obtain highly pure compounds. semanticscholar.org For instance, in the synthesis of certain bioactive molecules, preparative HPLC with a C18 column and an acetonitrile (B52724)/water gradient is recommended for purification, especially when other methods like silica (B1680970) gel chromatography are less effective. The choice of column, mobile phase, and detector is tailored to the specific properties of the analyte. biotecha.lt For example, reversed-phase columns (like C18) are commonly used with mobile phases consisting of acetonitrile and water, sometimes with additives like formic acid to improve peak shape. semanticscholar.org

LC-MS is particularly useful for confirming the molecular weight of target compounds. This technique has been used to verify the structures of various derivatives of 6-chloropyridine, providing essential data for their characterization. researchgate.netnih.gov

Table 1: HPLC and LC-MS Applications in the Analysis of this compound and its Derivatives

| Application | Technique | Details | Reference |

| Purity Assessment | HPLC | Used to determine the purity of synthesized compounds. | |

| Purification | Preparative HPLC | Employed for the final purification of target compounds, often using C18 columns. | semanticscholar.org |

| Structural Confirmation | LC-MS | Confirms the molecular weight of synthesized derivatives. | mdpi.comresearchgate.net |

| Reaction Monitoring | HPLC | Tracks the progress of chemical reactions involving 6-chloropyridine derivatives. | bldpharm.combldpharm.combldpharm.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions involving this compound and its derivatives. rsc.org It is widely used to qualitatively assess the completion of a reaction by observing the disappearance of starting materials and the appearance of product spots. google.com

Researchers often use TLC to determine the optimal solvent system for column chromatography by evaluating the separation of components on the TLC plate. orgsyn.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. orgsyn.org For example, the Rf value of ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate was reported to be 0.31 in a 99:1 mixture of dichloromethane (B109758) and methanol. orgsyn.org Different solvent systems, such as petroleum ether and ethyl acetate, are used depending on the polarity of the compounds being separated. amazonaws.com

Table 2: TLC Parameters for Derivatives of this compound

| Compound/Derivative | Solvent System (Eluent) | Rf Value | Reference |

| 3-Methylbut-3-en-1-yl 2-(6-chloropyridin-3-yl)acetate derivative | PE: acetone (B3395972) = 1:1 | 0.80 | amazonaws.com |

| Derivative of 3-Methylbut-3-en-1-yl 2-(6-chloropyridin-3-yl)acetate | PE: ethyl acetate = 10:1 | 0.95 | amazonaws.com |

| Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | CH2Cl2:MeOH = 99:1 | 0.31 | orgsyn.org |

| Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | CH2Cl2:MeOH = 94:6 | 0.67 | orgsyn.org |

Column Chromatography Techniques

Column chromatography is an essential purification technique in the synthesis of this compound and its derivatives. acs.org This method is used to separate the desired product from unreacted starting materials, byproducts, and other impurities on a larger scale than TLC. amazonaws.comambeed.com The choice of the stationary phase, typically silica gel, and the mobile phase (eluent) is critical for achieving good separation. orgsyn.orgamazonaws.com

The eluent composition is often determined based on preliminary TLC analysis. orgsyn.org A gradient of solvents with increasing polarity, such as a mixture of petroleum ether and ethyl acetate, is frequently used to elute compounds with different polarities from the column. amazonaws.comacs.org For instance, the purification of 3-methylbut-3-en-1-yl 2-(6-chloropyridin-3-yl)acetate was achieved using silica gel chromatography with a petroleum ether and ethyl acetate gradient. amazonaws.com Similarly, ethyl 6-chloropyridine-3-acetate was purified using a silica gel column with an ethyl acetate and hexane (B92381) gradient. ambeed.com

In some cases, multiple column chromatography steps or combination with other techniques like preparative HPLC are necessary to achieve the desired purity. semanticscholar.org

Crystallographic Analysis (X-ray Diffraction)

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. americanpharmaceuticalreview.com For derivatives of this compound, single-crystal X-ray diffraction can provide unambiguous structural confirmation, including bond lengths, bond angles, and torsional parameters. mdpi.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. This information is crucial for verifying the empirical formula of a newly synthesized derivative of this compound. researchgate.netimist.ma

The experimentally determined percentages of elements are compared with the calculated values based on the proposed chemical formula. A close match between the found and calculated values provides strong evidence for the correctness of the assigned structure. For example, for a synthesized (6-chloro-pyridin-2-yl)-(4-methylsulfanyl-benzylidene)-amine derivative, the calculated elemental composition was C, 59.42%; H, 4.22%; N, 10.66%, which was in close agreement with the found values of C, 59.58%; H, 4.40%; N, 10.73%. researchgate.net

Table 3: Elemental Analysis Data for a Derivative of 6-Chloropyridin-2-yl-amine

| Compound | Element | Calculated (%) | Found (%) | Reference |

| (6-chloro-pyridin-2-yl)-(4-methylsulfanyl-benzylidene)-amine | C | 59.42 | 59.58 | researchgate.net |

| H | 4.22 | 4.40 | researchgate.net | |

| N | 10.66 | 10.73 | researchgate.net | |

| 4-(4-Nitrophenyl)-6-(5-((2-(6-chloropyridin-2-yl)hydrazono)methyl)thiophen-2-yl)pyrimidin-2-amine | C | 53.59 | 53.52 | imist.ma |

| H | 2.84 | 2.78 | imist.ma | |

| N | 16.45 | 16.48 | imist.ma |

Chiroptical Techniques (if enantiomers are involved)

When derivatives of this compound are chiral, meaning they exist as non-superimposable mirror images (enantiomers), chiroptical techniques are essential for their characterization. These techniques, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left and right circularly polarized light. mdpi.comcore.ac.uk

CD spectroscopy can be used to determine the enantiomeric excess of a sample and to assign the absolute configuration of a chiral molecule. researchgate.net For instance, CD spectra were used to study the assembly formed with 6-chloropyridine-2-carbaldehyde (B1588816) and enantiomers of 2-aminocyclohexanol. core.ac.uk The development of chiroptical switches, where the CD signal changes in response to an external stimulus, is an active area of research with applications in sensing and catalysis. mdpi.comresearchgate.net While specific applications to this compound enantiomers were not detailed in the search results, the principles of these techniques are broadly applicable to any chiral derivatives that may be synthesized. The resolution of racemic mixtures into individual enantiomers is often achieved using chiral HPLC. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed view of molecular properties at the electronic level. These methods are instrumental in predicting the behavior of molecules like 6-Chloropyridin-2-yl acetate (B1210297).

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying a range of chemical systems. DFT calculations can elucidate the distribution of electrons within a molecule, which is key to understanding its stability, and reactivity. For instance, DFT has been used to study the local molecular properties and reactivity of various acetamide and pyridine (B92270) derivatives. nih.govnih.gov In the context of substituted pyridines, DFT calculations help in analyzing how substituents, such as the chloro and acetate groups in 6-Chloropyridin-2-yl acetate, influence the electron density distribution on the pyridine ring and thereby its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ijnc.ir A smaller gap suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron donation and acceptance, providing insights into its reaction mechanisms.

Table 1: Hypothetical Frontier Molecular Orbital Energies This table is for illustrative purposes, as specific experimental or calculated values for this compound were not available in the search results.

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.3 | Energy difference indicating chemical stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net Typically, red-colored regions indicate negative electrostatic potential, where electrophilic attack is favored, while blue regions represent positive potential, susceptible to nucleophilic attack. researchgate.netyoutube.com An MEP map of this compound would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and positive regions that could interact with nucleophiles.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This method allows for the quantitative study of electron delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these donor-acceptor interactions can be estimated using second-order perturbation theory, providing insight into the molecule's stability and electronic communication between different functional groups. wisc.edu For this compound, NBO analysis could quantify the delocalization of lone pairs from the oxygen and nitrogen atoms into antibonding orbitals of the pyridine ring and carbonyl group, which is crucial for understanding its electronic properties. youtube.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. arxiv.org These simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with other molecules, such as solvents. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD can reveal information about the stability of different molecular conformations and the pathways of conformational transitions. An MD simulation of this compound in a solvent could provide insights into its solvation structure and how its conformation fluctuates under thermal motion.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. researchgate.net By calculating the PES, researchers can identify the lowest-energy (most stable) conformations, as well as the energy barriers for rotation between them. For this compound, conformational analysis would focus on the rotation around the C-O single bond connecting the acetate group to the pyridine ring, determining the preferred orientation of the acetate group relative to the ring and the energetic cost of deviations from this preferred conformation.

Reaction Mechanism Elucidation through Computational Modeling

To elucidate reaction mechanisms involving this compound, computational chemists would typically employ quantum mechanical methods such as Density Functional Theory (DFT). These calculations would map the potential energy surface of a given reaction, identifying transition states, intermediates, and the associated activation energies. This would provide a deep understanding of the reaction kinetics and thermodynamics at a molecular level.

Supramolecular Interactions and Crystal Packing Analysis

The study of supramolecular interactions and crystal packing of this compound would involve techniques like X-ray crystallography complemented by computational methods. Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. Such an analysis would reveal the nature and strength of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, which govern the crystal structure and, consequently, the material's physical properties.

Computational Screening for Synthetic Viability

Computational screening for the synthetic viability of this compound or its derivatives would likely involve the use of computational tools to predict the feasibility and potential outcomes of various synthetic routes. This could include the calculation of reaction energies, the prediction of spectroscopic properties for product identification, and the assessment of potential side reactions. Such in silico studies can help to guide and optimize synthetic efforts in the laboratory.

While the computational chemistry toolbox is well-equipped to investigate compounds like this compound, a thorough search of the available scientific literature indicates that such studies have not yet been published. Therefore, the specific data and detailed research findings required to populate the requested article sections are not available. Further experimental and computational research on this compound is needed to fill this knowledge gap.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

The classical synthesis of 6-Chloropyridin-2-yl acetate (B1210297) typically involves the acetylation of 6-chloro-2-hydroxypyridine. While effective, future research is focused on developing more elegant and efficient strategies that improve yield, reduce steps, and enhance substrate scope.

Emerging synthetic paradigms that could be applied include:

Domino and Multicomponent Reactions: Research into domino reactions, where a series of transformations occur in a single operation without isolating intermediates, offers a powerful strategy for efficiency. A silver-catalyzed hetero-dimerization of vinyl isocyanides and isocyanoacetamides has been developed for the one-pot synthesis of fully substituted pyridines, showcasing a potential pathway to complex pyridine (B92270) cores in a single step. rsc.org

Modular "De Novo" Synthesis: Instead of functionalizing a pre-existing pyridine ring, future methods will likely focus on constructing the ring with the desired substituents already in place. One such modular approach involves the hydroamination of alkynes to form N-silylenamines, which can then react with α,β-unsaturated carbonyls to build a wide array of substituted pyridines in a one-pot protocol. acs.org This allows for immense flexibility in the substitution pattern.

Advanced Esterification Techniques: While the esterification of the pyridinol precursor is a key step, modern methods can enhance this process. For instance, the synthesis of similar chloropyridinyl esters has been achieved using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP), which can be optimized for mild conditions and high yield. mdpi.com

| Feature | Traditional Route (Two Steps) | Potential Future Route (One-Pot Modular) acs.org |

| Strategy | Functionalization of a pre-formed ring | De novo construction of the pyridine ring |

| Starting Materials | 6-Chloro-2-hydroxypyridine, Acetic Anhydride (B1165640) | Simple alkynes, N-silylamine, α,β-unsaturated ester |

| Key Advantage | Simple, well-established | High modularity, access to diverse analogues |

| Potential Drawback | Limited to precursor availability | May require catalyst and reaction optimization |

Exploration of Undiscovered Reactivity Patterns

Beyond its role as a simple acetylated intermediate, 6-Chloropyridin-2-yl acetate possesses multiple reactive sites that are currently underexplored. Future research will likely probe the unique reactivity of both the pyridine core and its substituents.

Selective C-H Functionalization: A significant challenge in pyridine chemistry is achieving position-selective functionalization. A groundbreaking future direction involves the use of temporary blocking groups. For example, a maleate-derived blocking group has been shown to enable Minisci-type alkylation specifically at the C-4 position of the pyridine ring. nih.gov Applying such a strategy to this compound could unlock access to previously inaccessible 4-substituted derivatives while preserving the existing chloro and acetate groups.

Cross-Coupling Reactions: The chlorine atom at the C-6 position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). While such reactions are known for chloropyridines, exploring their application specifically on the this compound substrate could reveal unique reactivity influenced by the C-2 acetate group and lead to a library of novel derivatives.

Deaminative Transformations: Inspired by nature, novel synthetic methods are emerging that can transform one functional group into another under mild conditions. For example, a recently developed method allows for the conversion of an amino group on a heteroaromatic ring into a chloro group using a pyrylium (B1242799) reagent. nih.gov The reverse of this thinking—developing methods to selectively replace the chloro group on this compound with other functionalities—represents a promising research avenue.

Application in Advanced Materials Science

While primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, the structural motifs within this compound are relevant to materials science. This remains a largely untapped field for this specific compound.

Precursor for Organic Electronics: Pyridine-based compounds are integral components of materials used in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. bldpharm.combldpharm.com Future research could investigate the use of this compound as a building block for larger, conjugated systems. The chloro and acetate groups offer orthogonal handles for polymerization or modification, potentially leading to new functional polymers or small molecules for organic electronics.

Ligand Development for Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the ester oxygen atoms present potential coordination sites for metal ions. By modifying or elaborating the core structure, this compound could serve as a precursor to novel ligands for the synthesis of MOFs or coordination polymers with tailored properties for gas storage, catalysis, or sensing.

Integration with Flow Chemistry and Automated Synthesis

The shift from batch processing to continuous flow manufacturing is a major trend in the chemical industry, offering enhanced safety, efficiency, and control.

Continuous Flow Synthesis: Translating the synthesis of this compound and its derivatives to a continuous-flow system could provide significant advantages. google.com Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, fewer byproducts, and improved safety, especially for exothermic or fast reactions. rsc.org

Automated Synthesis and Reaction Optimization: Automated platforms, often coupled with flow reactors, can rapidly screen a wide range of reaction conditions to find the optimal parameters for synthesis. Furthermore, the integration with machine learning algorithms could accelerate the discovery of new reaction pathways. chimia.ch Such systems could be used to quickly develop highly efficient and robust processes for the industrial-scale production of this compound.

Further Green Chemistry Innovations for Production

Sustainability is a paramount goal in modern chemical manufacturing. msd.com Future research will focus on making the entire lifecycle of this compound more environmentally benign, from feedstock sourcing to process design.

Renewable Feedstocks: A key principle of green chemistry is the use of renewable resources. ri.se Future work could explore the synthesis of the acetyl group from bio-based sources like corn ethanol, which has been successfully used to produce ethyl acetate renewably. acs.org

Biocatalysis and Enzymatic Synthesis: The use of enzymes for chemical transformations operates under mild conditions (room temperature, aqueous solutions) and can offer exquisite selectivity. An emerging research avenue would be the development of an enzymatic process for the acetylation of 6-chloro-2-hydroxypyridine, which would eliminate the need for chemical reagents and organic solvents.

Solvent Minimization and Green Solvents: The development of solvent-free reaction conditions or the replacement of traditional organic solvents with greener alternatives (e.g., water, supercritical CO2, or bio-based solvents) is a critical goal. keep.eu This reduces waste and minimizes the environmental impact of the production process.

Advanced Computational Predictions for Reactivity and Design

The use of computational chemistry is transitioning from a validation tool to a predictive engine for chemical research. In silico methods are set to guide the future development and application of this compound.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the outcomes of unknown reactions and to understand complex reactivity patterns. nih.govacs.org For this compound, DFT could be used to model transition states for proposed cross-coupling reactions or to predict the most likely site for C-H activation, thereby guiding experimental efforts.

Predictive Pharmacokinetics and Property Design: For applications in drug discovery, computational tools are essential for predicting properties like absorption, distribution, metabolism, and excretion (ADME). auctoresonline.org Before a single derivative of this compound is synthesized, its potential as a drug scaffold can be evaluated computationally, saving significant time and resources.

In Silico Molecular Design: Advanced algorithms can design novel derivatives of this compound tailored to bind to a specific biological target, such as an enzyme's active site. tandfonline.com This involves generating virtual libraries of compounds and using molecular docking simulations to score their binding affinity, allowing researchers to prioritize the most promising candidates for synthesis.

| Computational Method | Purpose | Potential Application for this compound |

| Density Functional Theory (DFT) | Calculate electronic structure, predict reactivity | Model reaction mechanisms, predict spectroscopic properties. nih.govacs.org |

| Molecular Docking | Predict binding mode and affinity to a target | Screen virtual derivatives against a protein target. tandfonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with physical or biological properties | Build models to predict the bioactivity of new derivatives. nih.gov |

| ADME Prediction | Forecast pharmacokinetic properties | Assess drug-likeness of potential therapeutic compounds. auctoresonline.org |

Q & A

Q. What are the common synthetic routes for preparing 6-chloropyridin-2-yl acetate, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted pyridine precursors. For example, analogous pyridine derivatives are synthesized by reacting acetylated intermediates with chlorinating agents (e.g., N-bromosuccinimide or bromine) followed by esterification with acetic anhydride . Pd-catalyzed amination steps are also employed for introducing amino groups to chloropyridine scaffolds, which can be further acetylated . Key factors affecting yields include:

- Catalyst selection : Pd-based catalysts improve regioselectivity in amination steps.

- Reaction temperature : Optimal yields are achieved at 80–100°C for condensation reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

| Synthetic Method | Yield (%) | Reference |

|---|---|---|

| Bromination + esterification | 65–75 | |

| Pd-catalyzed amination | 50–60 |

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Programs like SHELX and ORTEP-III are used to refine crystal structures, with bond angles and torsion angles calculated to validate stereochemistry .

- NMR spectroscopy : H and C NMR spectra confirm substitution patterns (e.g., acetate group at position 2, chlorine at position 6).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 201.045 for CHClNO).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to hydrolysis and photodegradation. Stability studies recommend:

- Storage : In amber vials under inert gas (N or Ar) at –20°C.

- Solvent compatibility : Avoid aqueous buffers; use anhydrous DMSO or acetonitrile for long-term storage.

- Degradation analysis : Monitor via HPLC with UV detection (λ = 254 nm) to track acetate group hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphism or solvent effects in crystallography. To address this:

- Multi-technique validation : Compare XRD data with DFT-optimized structures (e.g., using Gaussian 09) to assess bond length/angle deviations .

- Dynamic NMR : Use variable-temperature H NMR to detect conformational flexibility in solution.

- Reproducibility checks : Repeat crystallizations in different solvents (e.g., ethanol vs. ethyl acetate) to isolate polymorphs .

Q. What strategies optimize reaction conditions for functionalizing this compound in drug discovery pipelines?

- Methodological Answer : Functionalization at the 3- or 4-position of the pyridine ring requires careful optimization:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at –78°C to introduce substituents selectively .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO, DME) achieves biaryl derivatives.

- Protection/deprotection : Acetate groups can be hydrolyzed (NaOH/MeOH) post-functionalization to regenerate hydroxyl moieties .

Q. What advanced analytical techniques are critical for studying this compound in complex biological matrices?

- Methodological Answer : In pharmacokinetic or metabolomic studies:

- LC-MS/MS : Quantify trace amounts in plasma using MRM (multiple reaction monitoring) transitions.

- Isotopic labeling : C-labeled analogs track metabolic pathways via isotope ratio mass spectrometry.

- Microscopy : Confocal Raman imaging maps spatial distribution in cellular uptake studies .

Data Presentation and Reproducibility

Q. How should researchers design experiments to ensure reproducibility of results involving this compound?

- Methodological Answer : Follow guidelines from crystallography and analytical chemistry journals:

- Documentation : Report exact reagent grades (e.g., Sigma-Aldrich, ≥99% purity), instrument parameters (e.g., NMR field strength), and software versions (e.g., SHELXL-2019) .

- Negative controls : Include reactions without catalysts or substrates to rule out side products.

- Data deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |